An In-depth Technical Guide to Tris(2-chloroethyl)phosphate-d12: Chemical Properties, Analysis, and Biological Interactions
An In-depth Technical Guide to Tris(2-chloroethyl)phosphate-d12: Chemical Properties, Analysis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Tris(2-chloroethyl)phosphate-d12 (TCEP-d12), its analytical determination, and the biological signaling pathways affected by its non-deuterated analog, Tris(2-chloroethyl)phosphate (TCEP). TCEP-d12 is the deuterated form of TCEP, a widely used organophosphate flame retardant that has garnered significant attention due to its prevalence in the environment and potential health concerns.[1] As a stable isotope-labeled internal standard, TCEP-d12 is an indispensable tool for the accurate quantification of TCEP in various matrices.[2]
Core Chemical and Physical Properties
Tris(2-chloroethyl)phosphate-d12 is a deuterated organophosphate ester. Its fundamental chemical and physical properties are summarized in the tables below. The data for the non-deuterated TCEP are also provided for comparison.
Table 1: General Chemical Properties
| Property | Tris(2-chloroethyl)phosphate-d12 (TCEP-d12) | Tris(2-chloroethyl)phosphate (TCEP) |
| IUPAC Name | tris(2-chloro-1,1,2,2-tetradeuterioethyl) phosphate (B84403) | tris(2-chloroethyl) phosphate |
| Synonyms | TCEP-d12, Tris(2-chloroethyl)orthophosphate-d12 | TCEP, Fyrol CEF, Celluflex CEF |
| CAS Number | 1276500-47-0[3] | 115-96-8[4] |
| Molecular Formula | C₆D₁₂Cl₃O₄P[3] | C₆H₁₂Cl₃O₄P[4] |
| Molecular Weight | 297.56 g/mol [5] | 285.49 g/mol [4] |
| Appearance | Colorless to light yellow liquid[2] | Colorless to pale yellow liquid |
| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |
Table 2: Physical and Chemical Properties
| Property | Tris(2-chloroethyl)phosphate-d12 (TCEP-d12) | Tris(2-chloroethyl)phosphate (TCEP) |
| Boiling Point | 192 °C at 10 mmHg (lit.) | 192 °C at 10 mmHg[1] |
| Density | ~1.4 g/mL | 1.425 g/cm³ at 20 °C[6] |
| Solubility | Soluble in ethanol (B145695) (≥ 100 mg/mL)[2] | Soluble in most organic solvents; water solubility is 7,000 mg/L (temperature not specified)[4] |
| Stability | Stable under recommended storage conditions. | Stable at room temperature in closed containers.[7] |
| Storage | Store at -20°C for long-term stability (up to 3 years in pure form).[2] | Store in a cool, dry, well-ventilated area.[7] |
Synthesis of Tris(2-chloroethyl)phosphate-d12
The synthesis of Tris(2-chloroethyl)phosphate-d12 involves the reaction of phosphorus oxychloride with deuterated 2-chloroethanol. While a detailed, publicly available step-by-step protocol for the deuterated compound is not readily found, the synthesis can be adapted from the established methods for the non-deuterated analog. The general reaction is as follows:
POCl₃ + 3 D₂C(Cl)CD₂OH → O=P(OCH₂CD₂Cl)₃ + 3 HCl
A plausible synthetic approach, based on the synthesis of similar organophosphate esters, is outlined below. This should be considered a general guideline and would require optimization by a skilled synthetic chemist.
Experimental Protocol: Synthesis of Tris(2-chloroethyl)phosphate-d12 (Adapted)
Materials:
-
Phosphorus oxychloride (POCl₃)
-
2-Chloroethanol-d4 (D₂C(Cl)CD₂OH)
-
Anhydrous pyridine (B92270) or other suitable acid scavenger
-
Anhydrous diethyl ether or other inert solvent
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroethanol-d4 in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the stirred solution. The reaction is exothermic and should be controlled to maintain a low temperature.
-
After the addition of phosphorus oxychloride is complete, add anhydrous pyridine to the reaction mixture to neutralize the generated hydrochloric acid.
-
Allow the reaction mixture to slowly warm to room temperature and then stir for several hours to ensure the reaction goes to completion.
-
The reaction mixture is then filtered to remove the pyridinium (B92312) hydrochloride salt.
-
The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude Tris(2-chloroethyl)phosphate-d12 is then purified by vacuum distillation to yield the final product.
Note: This is a generalized procedure and requires appropriate safety precautions for handling the corrosive and reactive reagents involved. The synthesis of deuterated compounds should be performed by experienced chemists in a well-equipped laboratory.
Analytical Methodologies
The accurate quantification of TCEP in various environmental and biological matrices is crucial for assessing human exposure and environmental contamination. TCEP-d12 is the preferred internal standard for these analyses due to its similar chemical behavior to the native TCEP, which allows for correction of matrix effects and variations in sample preparation and instrument response.
Gas Chromatography-Mass Spectrometry (GC-MS) for Water Samples
GC-MS is a widely used technique for the analysis of semi-volatile organic compounds like TCEP in water samples.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
A 100 mL water sample is passed through a solid-phase extraction cartridge (e.g., Oasis HLB).
-
The cartridge is then washed with a small amount of water to remove interfering salts.
-
The analytes, including TCEP and the TCEP-d12 internal standard, are eluted with an organic solvent such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and acetone.
-
The eluate is concentrated to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Instrumental Analysis:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL in splitless mode.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 min.
-
Ramp 1: 10 °C/min to 200 °C.
-
Ramp 2: 5 °C/min to 280 °C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
TCEP: m/z 249, 251, 285
-
TCEP-d12: m/z 261, 263, 297
-
-
Quantification: The concentration of TCEP is determined by comparing the peak area ratio of the analyte to the internal standard (TCEP-d12) against a calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biological Samples
LC-MS/MS offers high sensitivity and selectivity for the analysis of TCEP in complex biological matrices such as serum and plasma.
1. Sample Preparation (Protein Precipitation and Solid-Phase Extraction):
-
To 100 µL of serum, add 200 µL of acetonitrile (B52724) containing the TCEP-d12 internal standard to precipitate proteins.
-
Vortex and centrifuge the sample.
-
The supernatant is diluted with water and loaded onto a mixed-mode solid-phase extraction cartridge.
-
The cartridge is washed to remove interferences.
-
TCEP and TCEP-d12 are eluted with an appropriate solvent mixture.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC (or equivalent)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient from a low to high percentage of mobile phase B is used to separate TCEP from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Tandem Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
TCEP: Precursor ion (m/z 285) → Product ions (e.g., m/z 155, 125)
-
TCEP-d12: Precursor ion (m/z 297) → Product ions (e.g., m/z 161, 131)
-
-
Quantification: The concentration of TCEP is determined using an internal standard calibration curve based on the peak area ratios of the analyte to TCEP-d12.
Biological Interactions and Signaling Pathways
While Tris(2-chloroethyl)phosphate-d12 is primarily used as an analytical standard, its non-deuterated counterpart, TCEP, has been shown to interact with and disrupt several biological signaling pathways. Understanding these interactions is critical for assessing its potential toxicological effects.
Disruption of the Hypothalamic-Pituitary-Thyroid (HPT) Axis
Studies have demonstrated that TCEP can interfere with the HPT axis, which is essential for regulating metabolism, growth, and development. TCEP exposure has been shown to alter the levels of thyroid hormones.[7][8][9]
Caption: TCEP-Mediated Disruption of the HPT Axis
Interference with Wnt and BMP Signaling Pathways
Recent research has indicated that TCEP can modulate the Wnt and Bone Morphogenetic Protein (BMP) signaling pathways.[5] These pathways are crucial for embryonic development, cell proliferation, and differentiation. TCEP has been observed to downregulate Wnt signaling while activating BMP signaling.
Caption: TCEP's Impact on Wnt and BMP Signaling
Conclusion
Tris(2-chloroethyl)phosphate-d12 is a critical analytical tool for the accurate measurement of its non-deuterated and environmentally pervasive analog, TCEP. This guide provides a detailed summary of its chemical and physical properties, along with adaptable protocols for its synthesis and analysis using GC-MS and LC-MS/MS. Furthermore, it elucidates the known interactions of TCEP with key biological signaling pathways, providing a foundation for further toxicological research and risk assessment. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work related to organophosphate flame retardants and their impact on human health and the environment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tris(2-chloroethyl)phosphate-d12 | C6H12Cl3O4P | CID 71309797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tris(2-chloroethyl) phosphate | C6H12Cl3O4P | CID 8295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tris(2-chloroethyl) phosphate (Dââ, 98%) 100 µg/mL in acetonitrile- Cambridge Isotope Laboratories, DLM-9313-1.2 [isotope.com]
- 6. cpachem.com [cpachem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of organophosphorus flame retardants in environmental and biotic matrices using on-line turbulent flow chromatography-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
